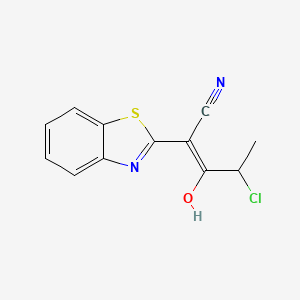
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-DCPMT, is a small molecule that has been extensively studied in the scientific community due to its potential therapeutic applications. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of two chlorine atoms and a methylthio group. The compound has been found to be active against a variety of diseases and disorders, including cancer, inflammation, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
Movement and Deposition in Residences
Research has explored the post-application movement and deposition of organophosphorus pesticides in residences, which includes compounds structurally similar to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one. The study focused on monitoring these pesticides' distribution and assessing potential exposures via respiration and dermal contact/oral ingestion, providing insights into the translocation of these compounds and their accessibility to human contact after interior and exterior applications (Lewis et al., 2001).
Treatment of Human Malignancies
Another study evaluated the combination of a diaminopyrimidine (structurally related to this compound) and folinic acid for treating advanced human malignancies. This research provided valuable data on the safety and preliminary results of using diaminopyrimidine compounds in cancer treatment, suggesting the need for further trials, especially for tumors in specific sites where current drug treatments are relatively ineffective (Price & Hill, 1981).
Dermatitis from Chemical Exposure
Exposure to chemicals related to this compound can lead to dermatitis, as shown in a case study of a chemical process technician. This study highlighted the occupational risks associated with handling certain chemicals and the potential for developing skin conditions as a result of exposure (Sommer et al., 1999).
Metabolism and Toxicokinetics in Poisoning Cases
Research into the metabolic fate of organophosphorothioate-type insecticides in humans, which are structurally similar to this compound, provides insight into the human body's response to high dosages of these compounds. The study identified previously unknown biotransformation routes and metabolic profiles, contributing to the understanding of the toxicokinetics and metabolism of these substances in acute poisoning cases (Bicker et al., 2005).
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANPCWFVOBPCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)
![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)



![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)



![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)
![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)
